2-Chloro-6-methyl-3-nitrobenzoic acid is a chemical compound with the molecular formula and a CAS number of 5344-49-0. This compound belongs to the class of benzoic acids, characterized by the presence of a chloro, methyl, and nitro substituent on the benzene ring. It is primarily utilized in the field of organic synthesis and has applications in pharmaceuticals and agrochemicals.
2-Chloro-6-methyl-3-nitrobenzoic acid can be sourced from chemical suppliers and is often used as an intermediate in the synthesis of various organic compounds. Its derivatives are significant in medicinal chemistry and material science.
This compound is classified under several categories:
The synthesis of 2-Chloro-6-methyl-3-nitrobenzoic acid can be achieved through various methods. One notable approach involves the nitration of 2-chloro-6-methylbenzoic acid using concentrated nitric acid in the presence of sulfuric acid, which facilitates selective nitration at the meta position relative to the carboxylic acid group.
The molecular structure of 2-Chloro-6-methyl-3-nitrobenzoic acid features:
The structure can be represented using SMILES notation as OC(=O)c1cccc(c1Cl)[N+](=O)[O-]
.
2-Chloro-6-methyl-3-nitrobenzoic acid can participate in several chemical reactions:
Each reaction type has specific reagents and conditions that optimize product formation while minimizing by-products:
The mechanism of action for reactions involving 2-Chloro-6-methyl-3-nitrobenzoic acid varies by reaction type:
These mechanisms highlight the versatility of this compound as a precursor in organic synthesis .
The compound's properties suggest it may react with strong bases or acids, necessitating careful handling in laboratory settings .
2-Chloro-6-methyl-3-nitrobenzoic acid has several scientific uses:
This compound exemplifies the importance of chlorinated aromatic compounds in chemical research and industry .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8